8-甲氧基-1,2,3,4-四氢萘-2-胺盐酸盐

描述

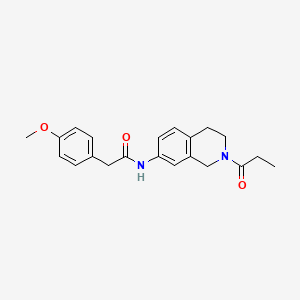

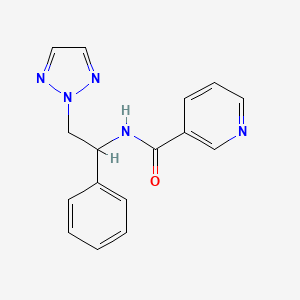

The compound 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a derivative of tetrahydronaphthalene, which is a saturated analog of naphthalene. It contains an amine group at the second position and a methoxy group at the eighth position. This structure is related to compounds that have been synthesized for their potential biological activities.

Synthesis Analysis

The synthesis of a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, has been reported as a multi-step process starting from 2-naphthoic acid. The synthesis involves bromination, esterification, substitution with sodium methoxide in the presence of copper(I) iodide, Birch reduction, Curtius rearrangement, and hydrogenolysis, resulting in the formation of the biologically active compound as a hydrogen chloride salt . Although the synthesis of the exact compound , 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, is not detailed, the methods used for the 5-methoxy analog could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a four-membered saturated ring fused to a six-membered saturated ring. The presence of substituents such as methoxy and amine groups can influence the molecular conformation and properties. In related compounds, the atropisomerism phenomenon, which is a form of stereoisomerism resulting from restricted rotation about a bond, has been observed and studied using techniques such as variable-temperature nuclear magnetic resonance (VTNMR) and chemical quantum calculations .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the one-pot reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with mercaptoacetic acid and arenealdehydes can yield 1,3-thiazolidin-4-ones or 1,4-benzothiazepin-2-ones depending on the electron-withdrawing or electron-donating nature of the aldehydes used . These reactions are catalyzed by p-TsOH and result in compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride would be influenced by its molecular structure. The presence of the amine group would make it a potential base, capable of forming salts with acids, such as the hydrochloride salt mentioned in the synthesis of the 5-methoxy analog . The methoxy group could affect the compound's solubility in organic solvents. The exact physical properties such as melting point, boiling point, and solubility would need to be determined experimentally. The chemical properties would include reactivity with acids and bases, potential for forming derivatives, and participation in reactions typical for amines and ethers.

科学研究应用

生物活性和应用

化学成分和生物活性

研究某些植物中次生代谢产物的化学成分和生物活性揭示了一系列生物活性,包括抗过敏、抗低血压、抗肿瘤和抗微生物等效应。这些研究通常探讨天然化合物的潜在治疗应用,暗示了对8-甲氧基-1,2,3,4-四氢萘-2-胺盐酸盐的生物活性的可能研究兴趣,如果其在结构上与这些代谢物相关(Zolotykh et al., 2022)。

安全和危害

未来方向

作用机制

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

This interaction could potentially involve binding to the target receptor and modulating its activity .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by similar indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFOHXLSNDZEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959602 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3880-76-0 | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)

![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)

![4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B2522280.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2522284.png)